![molecular formula C14H15N7O2S B3000620 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1396765-25-5](/img/structure/B3000620.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
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Overview
Description
The compound "2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide" is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. This type of compound is part of a broader class of thiazole derivatives, which have been studied for their anticancer properties. Specifically, thiazole derivatives have been synthesized and evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the reaction of chloroacetamide precursors with mercapto derivatives. For example, the synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was achieved by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with a mercapto derivative of 1-methyl-1H-tetrazol . This method could potentially be adapted for the synthesis of the compound , by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and LC-MS/MS, along with elemental analysis . These techniques allow for the elucidation of the molecular framework and the verification of the synthesized compounds' structures.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions depending on their functional groups. The presence of the acetamide group, for instance, could allow for further functionalization or participation in biochemical interactions. The thioether linkage in the molecule suggests potential reactivity with electrophiles or oxidation to sulfoxides and sulfones .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide" are not provided, related compounds exhibit selective cytotoxicity against certain cancer cell lines. For instance, a similar compound demonstrated an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, indicating its potential as an anticancer agent . The physical properties such as solubility, melting point, and stability would be influenced by the functional groups present in the molecule and could be determined experimentally.
properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-20-13(23)10-6-4-3-5-9(10)11(17-20)7-15-12(22)8-24-14-16-18-19-21(14)2/h3-6H,7-8H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXYTSUMNRSUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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